Hydroxyitraconazole

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Hydroxyitraconazole, an active metabolite of itraconazole, primarily targets the fungal cytochrome P450 3A enzymes . These enzymes play a crucial role in ergosterol synthesis, a vital component of fungal cell membranes .

Mode of Action

This compound exerts its antifungal activity by inhibiting the 14α-demethylase , a fungal cytochrome P450 enzyme . This enzyme is responsible for converting lanosterol to ergosterol . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to alterations in the fungal cell membrane. This results in increased membrane permeability and inhibition of cell growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylase enzyme, this compound prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane . This leads to leakage of cellular components and ultimately cell death .

Pharmacokinetics

This compound exhibits complex and highly variable absorption kinetics, which are significantly affected by food . It is best described by a one-compartment model with mixed first-order and Michaelis-Menten elimination for single-dose data, and a time-dependent clearance for multi-dose data . The relative bioavailability of SUBA-itraconazole, a formulation of itraconazole, compared to Sporanox was found to be 173% and was 21% less variable between subjects .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to a disruption in the integrity of the fungal cell membrane . This results in increased membrane permeability, leakage of cellular components, inhibition of cell growth, and ultimately cell death .

Action Environment

The absorption and accumulation kinetics of this compound are highly influenced by environmental factors such as food . Food results in a 27% reduction in bioavailability and a 58% reduction in the transit absorption rate constant compared to the fasted state, irrespective of the formulation . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by the patient’s diet and the timing of medication administration relative to meals .

Analyse Biochimique

Biochemical Properties

Hydroxyitraconazole is a potent inhibitor of CYP3A, an enzyme involved in drug metabolism . The concentration and time-dependent changes in the hepatic availability of itraconazole were evaluated in rats after oral doses, and it was found that this compound, formed by intestinal CYP3A, controls the time course of hepatic CYP3A inhibition .

Cellular Effects

This compound has been shown to have antitumor properties. In studies of esophageal cancer, it was found to inhibit cell proliferation and induce G1-phase cell-cycle arrest . In non-small cell lung cancer, itraconazole and this compound demonstrated concentration-dependent early antivascular, metabolic, and antitumor effects .

Molecular Mechanism

This compound is formed by the action of the enzyme CYP3A4 on itraconazole . It is a potent inhibitor of CYP3A, controlling the time course of hepatic CYP3A inhibition . This suggests that this compound exerts its effects at the molecular level by inhibiting the enzyme CYP3A .

Temporal Effects in Laboratory Settings

The effects of itraconazole and this compound have been studied over time in laboratory settings. It was found that the hepatic availability of itraconazole increased from 0.2 to 1.0 during the absorption phase, reflecting the time course of hepatic CYP3A inhibition . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of itraconazole and this compound have been studied at different dosages. It was found that the hepatic availability of itraconazole increased with increasing doses, suggesting that this compound may have dose-dependent effects .

Metabolic Pathways

This compound is formed by the action of the enzyme CYP3A4 on itraconazole . This suggests that it is involved in the metabolic pathway of itraconazole, which is metabolized by CYP3A4 .

Transport and Distribution

It is known that itraconazole and this compound are distributed throughout the body, and it is likely that this compound follows a similar distribution pattern .

Subcellular Localization

Given its role as a metabolite of itraconazole and its involvement in the inhibition of the enzyme CYP3A, it is likely that it is localized in the cytoplasm where CYP3A is found .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'hydroxyitraconazole est synthétisé en tant que métabolite de l'itraconazole. La préparation implique l'hydroxylation de l'itraconazole, qui peut être réalisée par diverses réactions chimiques . Les voies de synthèse et les conditions de réaction spécifiques sont souvent exclusives et peuvent varier en fonction du fabricant.

Méthodes de production industrielle

Dans les milieux industriels, la production d'this compound implique l'utilisation de techniques de synthèse chimique avancées. Le processus inclut généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO), le polyéthylène glycol (PEG) et le Tween 80 pour préparer le composé pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

L'hydroxyitraconazole subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure et les propriétés du composé.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions spécifiques dépendent du résultat souhaité de la réaction .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et substitués de l'this compound. Ces dérivés peuvent avoir des activités et des propriétés biologiques différentes .

Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les effets de l'hydroxylation sur les agents antifongiques triazoliques.

Biologie : Étudié pour ses propriétés antifongiques et son utilisation potentielle dans le traitement des infections fongiques.

Médecine : Étudié pour sa pharmacocinétique et ses applications thérapeutiques potentielles.

Industrie : Utilisé dans le développement de nouveaux agents antifongiques et d'autres produits pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action de l'this compound implique l'inhibition de la famille des enzymes cytochrome P450. Cette inhibition se produit lorsque l'this compound se lie au fer hémique présent dans l'enzyme cytochrome P450, perturbant sa capacité à se lier à son substrat. Cela conduit à l'inhibition du métabolisme des médicaments, des xénobiotiques et des polluants environnementaux .

Applications De Recherche Scientifique

Hydroxy Itraconazole has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of hydroxylation on triazole antifungal agents.

Biology: Investigated for its antifungal properties and potential use in treating fungal infections.

Medicine: Studied for its pharmacokinetics and potential therapeutic applications.

Industry: Used in the development of new antifungal agents and other pharmaceuticals.

Comparaison Avec Des Composés Similaires

L'hydroxyitraconazole est unique par rapport aux autres composés similaires en raison de son hydroxylation spécifique et de ses puissantes propriétés antifongiques. Les composés similaires comprennent :

Itraconazole : Le composé parent dont est dérivé l'this compound.

Kéconazole : Un autre agent antifongique triazolique ayant des propriétés similaires.

Fluconazole : Un agent antifongique triazolique utilisé pour traiter diverses infections fongiques.

Propriétés

IUPAC Name |

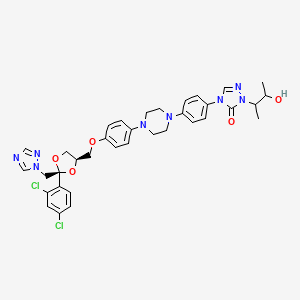

4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJVOEOJQLKSJU-SQWDFJLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207970-87-4 | |

| Record name | Hydroxyitraconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207970874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYITRACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X2BAV045O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

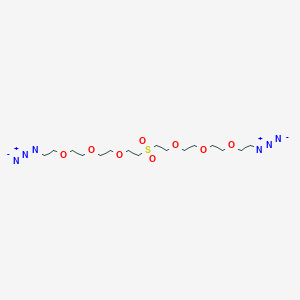

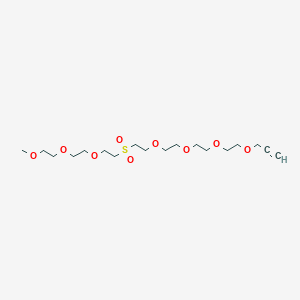

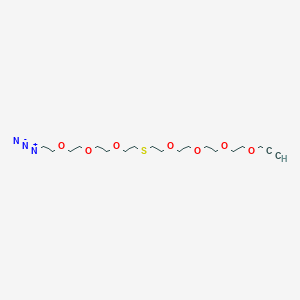

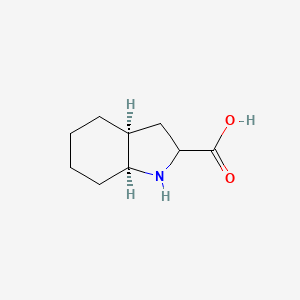

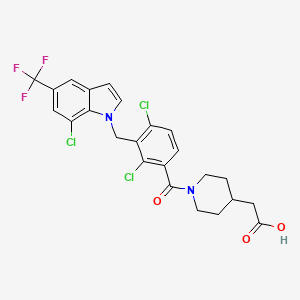

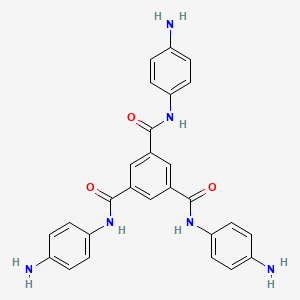

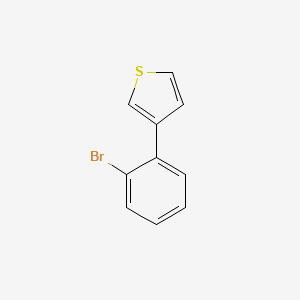

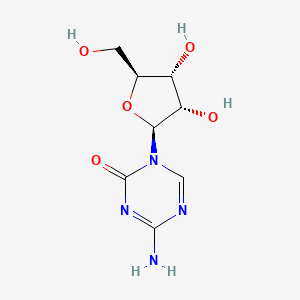

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]octan-2-amine](/img/structure/B3325160.png)

![Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl](/img/structure/B3325185.png)